2-(Methylthio)isonicotinonitrile

Lipophilicity ADME Medicinal Chemistry

2-(Methylthio)isonicotinonitrile (IUPAC: 2-(methylsulfanyl)pyridine-4-carbonitrile) is a heterocyclic building block consisting of a pyridine ring substituted at the 2-position with a methylthio group and at the 4-position with a nitrile group. With a molecular weight of 150.20 g/mol, a computed LogP of 1.43, and a single rotatable bond, it occupies a narrow physicochemical space that makes it a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 180790-90-3
Cat. No. B071502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)isonicotinonitrile
CAS180790-90-3
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=C1)C#N
InChIInChI=1S/C7H6N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3
InChIKeyKHIMMMAZSQUTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)isonicotinonitrile (CAS 180790-90-3) – Chemical Identity, Basic Properties, and Procurement Context


2-(Methylthio)isonicotinonitrile (IUPAC: 2-(methylsulfanyl)pyridine-4-carbonitrile) is a heterocyclic building block consisting of a pyridine ring substituted at the 2-position with a methylthio group and at the 4-position with a nitrile group . With a molecular weight of 150.20 g/mol, a computed LogP of 1.43, and a single rotatable bond, it occupies a narrow physicochemical space that makes it a versatile intermediate for medicinal chemistry and agrochemical research . Commercial sources typically supply the compound as a solid at 95–98% purity, and it is classified for research use only .

Why Generic Substitution of 2-(Methylthio)isonicotinonitrile with In-Class Analogs is Scientifically Unsound


Although several 4-cyanopyridine derivatives share the same core scaffold, the nature and position of the 2-substituent profoundly influence both physicochemical and reactivity profiles. Simple replacement of the methylthio group with a chloro or methylsulfonyl substituent alters LogP by more than one log unit, which can shift membrane permeability, metabolic stability, and off-target binding [1]. Furthermore, the methylthio moiety uniquely supports orthogonal synthetic transformations—such as sequential oxidation to sulfoxide and sulfone—that are impossible with the chloro analog . These differences mean that direct interchange without re-optimization of downstream chemistry or biological assays is scientifically indefensible.

2-(Methylthio)isonicotinonitrile – Quantitative Evidence Guide for Differentiated Scientific Selection


Lipophilicity (LogP) Differentiation: 2-(Methylthio)isonicotinonitrile vs. 2-Chloro and 2-Methylsulfonyl Analogs

The computed LogP of 2-(methylthio)isonicotinonitrile is 1.43, placing it between the more lipophilic 2-chloro-isonicotinonitrile (LogP 1.61) and the significantly less lipophilic 2-(methylsulfonyl)isonicotinonitrile (LogP 0.1) [1][2]. This intermediate lipophilicity can be critical for balancing cellular permeability and aqueous solubility in early drug discovery.

Lipophilicity ADME Medicinal Chemistry

Synthetic Versatility: Methylthio Group Enables Sequential Polarity Tuning via Oxidation – A Capability Absent in Halo Analogs

The methylthio substituent in 2-(methylthio)isonicotinonitrile can be selectively oxidized to the corresponding sulfoxide (using 1 eq. periodate) or sulfone (using excess permanganate), providing a controlled pathway to incrementally increase polarity and hydrogen-bonding capacity . The 2-chloro analog lacks this graduated reactivity profile, as direct nucleophilic displacement is the primary activation mode. This oxidation-driven polarity switch is a class-level property of 2-alkylthiopyridinecarbonitriles, as demonstrated on the 3‑carbonitrile isomer series [1].

Synthetic Chemistry Oxidation Functional Group Interconversion

Commercial Purity and Supply Format: 2-(Methylthio)isonicotinonitrile Offers Higher Purity Grades than Common Analogs

Multiple vendors supply 2-(methylthio)isonicotinonitrile at 97–98% purity (e.g., Leyan 97%, MolCore NLT 98%), whereas the 2-chloro analog is predominantly listed at 97% and the 2-methylsulfonyl analog at 95–98% . While differences are small, they may influence the decision when high-purity starting material is required for sensitive catalytic or medicinal chemistry applications.

Procurement Purity Building Blocks

Recommended Application Scenarios for 2-(Methylthio)isonicotinonitrile Based on Verified Differentiation Evidence


Medicinal Chemistry Programs Requiring Balanced Lipophilicity for CNS or Oral Bioavailability

With a LogP of 1.43, 2-(methylthio)isonicotinonitrile sits within the optimal range for CNS drug candidates (typically LogP 1–3) and oral bioavailability. Its intermediate lipophilicity, confirmed by the cross-study comparison with 2-chloro (LogP 1.61) and 2-methylsulfonyl (LogP 0.1) analogs [1], makes it the preferred starting material when designing kinase inhibitors (e.g., JAK, EGFR) that must balance potency with favorable ADME properties .

Scaffold-Oriented Synthesis Requiring Graduated Polarity Modulation

The methylthio group allows sequential oxidation to sulfoxide and sulfone, enabling systematic exploration of polarity-dependent biological activity without altering the core structure. This class-level capability is particularly valuable in fragment-based drug discovery and property-guided optimization campaigns where incremental LogP reduction is desired.

High-Throughput Experimentation and Parallel Synthesis Requiring High-Purity Building Blocks

Procurement of 2-(methylthio)isonicotinonitrile at 97–98% purity reduces the need for pre-reaction purification, improving throughput and reproducibility in automated synthesis platforms. The consistently high commercial purity relative to some analogs supports its use as a reliable building block in large compound library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.